molecular formula C11H9ClN4S B2747863 4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine CAS No. 886507-31-9

4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

Cat. No.: B2747863
CAS No.: 886507-31-9
M. Wt: 264.73
InChI Key: CENWSXKKVBDBGM-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. For instance, one common synthetic route involves the condensation of 2-methylimidazo[1,2-a]pyridine with thioamide under acidic conditions, followed by chlorination to introduce the chloro group at the 6-position .

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free synthesis under microwave irradiation, which offers a more environmentally friendly and efficient approach. This method reduces the reaction time and increases the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloro-3-methylimidazo[1,2-a]pyridin-2-yl)phenyl ethyl ether
  • 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine dihydrobromide

Uniqueness

4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is unique due to the presence of both chloro and thiazole groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable molecule in research and industry .

Properties

IUPAC Name

4-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4S/c1-6-10(8-5-17-11(13)15-8)16-4-7(12)2-3-9(16)14-6/h2-5H,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENWSXKKVBDBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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